molecular formula C20H27N3 B8518444 N~1~-(1-Benzylpiperidin-4-yl)-N~2~-phenylethane-1,2-diamine CAS No. 61220-53-9

N~1~-(1-Benzylpiperidin-4-yl)-N~2~-phenylethane-1,2-diamine

Cat. No.: B8518444
CAS No.: 61220-53-9
M. Wt: 309.4 g/mol
InChI Key: IMLCKUJHDYQKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-Benzylpiperidin-4-yl)-N~2~-phenylethane-1,2-diamine is a useful research compound. Its molecular formula is C20H27N3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

61220-53-9

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C20H27N3/c1-3-7-18(8-4-1)17-23-15-11-20(12-16-23)22-14-13-21-19-9-5-2-6-10-19/h1-10,20-22H,11-17H2

InChI Key

IMLCKUJHDYQKLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCCNC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 12.6 g of N-phenylethylenediamine in 200 ml of methanol, 50 ml of 4.1 N ethanolic hydrogen chloride are added dropwise followed by 18.9 g of 1-benzyl-4-piperidone in 100 ml of methanol. Then, 9.45 g sodium cyanoborohydride are added in portions while stirring at room temperature. After 72 hours the mixture is filtered, the residue dissolved in water and the solution made basic with 12.5% aqueous sodium hydroxide. It is extracted with methylene chloride, dried and evaporated to yield the 1-benzyl-4-(2-phenylaminoethylamino)-piperidine.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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[BH3-]C#N
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Synthesis routes and methods III

Procedure details

To the solution of 12.6 g of N-phenylethyleneidamine in 200 ml of methanol, 50 ml of 4.1 N ethanolic hydrogen chloride are added dropwise followed by 18.9 g of 1-benzyl-4-piperidone in 100 ml of methanol. Then, 9.45 g sodium cyanoborohydride are added in portions while stirring at room temperature. After 72 hours the mixture is filtered, the residue dissolved in water and the solution made basic with 12.5% aqueous sodium hydroxide. It is extracted with methylene chloride, dried and evaporated to yield the 1-benzyl-4-(2-phenylaminoethylamino)-piperidine.
[Compound]
Name
N-phenylethyleneidamine
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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